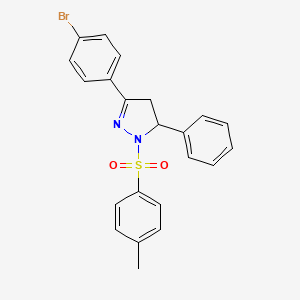

3-(4-bromophenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are used in the synthesis of various drugs due to their diverse biological activities .

Synthesis Analysis

While specific synthesis information for this compound is not available, pyrazole derivatives can be synthesized through various methods. For instance, one method involves the reaction of bromophenyl and phenyl groups under certain conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction . These techniques provide information about the arrangement of atoms in the molecule and the nature of chemical bonds between them.Chemical Reactions Analysis

Pyrazole derivatives are known to exhibit various biological and pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the melting point, molecular weight, and other properties can be determined through techniques like thermogravimetric analysis .Applications De Recherche Scientifique

Synthesis and Structural Studies

- Synthesis Techniques : The synthesis of similar pyrazole compounds involves condensing chalcones with hydrazine hydrate in the presence of aliphatic acids, as demonstrated in the synthesis of various N-substituted pyrazolines (Loh et al., 2013).

- Crystal Structures : Structural characteristics have been determined using X-ray single crystal structure determination, providing insights into the dihedral angles formed between pyrazole and substituted rings, as seen in the study of similar compounds (Loh et al., 2013).

Photophysical Studies

- Emission Spectra and Solvent Effects : Photophysical properties, such as emission spectra in various solvents, have been investigated for similar pyrazole compounds. These studies have implications for understanding the solvatochromic behavior of these compounds (Singh et al., 2013).

Chemical Reactions and Derivatives

- Dehydration Reactions : The synthesis of specific pyrazoline derivatives through dehydration reactions, providing a pathway for the creation of various chemically active compounds, has been explored (Bonacorso et al., 2003).

- Antimicrobial Agents : Some pyrazoline derivatives have shown promising antimicrobial activity, indicating potential applications in pharmaceutical and medicinal chemistry (Bonacorso et al., 2006).

Biological and Pharmacological Potential

- Antibacterial and Enzyme Inhibition : Certain pyrazoline derivatives have been identified to possess antibacterial activity and the ability to inhibit enzymes like acetylcholinesterase and carbonic anhydrase, suggesting their potential in therapeutic applications (Budak et al., 2017).

- Antiproliferative Effects : Derivatives of pyrazole have demonstrated cytotoxic effects against cancer cells, indicating their potential as antiproliferative agents in cancer treatment (Ananda et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN2O2S/c1-16-7-13-20(14-8-16)28(26,27)25-22(18-5-3-2-4-6-18)15-21(24-25)17-9-11-19(23)12-10-17/h2-14,22H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILARAWPZKSWCSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2467142.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2467144.png)

![(E)-4-(Dimethylamino)-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]but-2-enamide](/img/structure/B2467151.png)

![N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2467155.png)

![(4-(Furan-2-carbonyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2467158.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2467159.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2467165.png)